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7H-Benz[de]anthracen-7-one, 2-methyl-

Cat. No.: B12788631
CAS No.: 82-03-1
M. Wt: 244.3 g/mol
InChI Key: KZVJTAYLEAJHMU-UHFFFAOYSA-N
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Description

Contextual Overview of Polycyclic Aromatic Ketones in Organic Chemistry Research

Polycyclic aromatic ketones (PAKs) are a class of organic compounds characterized by a fused ring system of aromatic hydrocarbons that includes at least one ketone functional group. These structures are a subset of the broader category of polycyclic aromatic compounds (PACs), which are of significant interest across diverse scientific fields. nist.gov In organic chemistry, PAKs serve as important structural motifs and synthetic intermediates. Their extended π-conjugated systems endow them with unique photophysical and photochemical properties, making them valuable in materials science as organic luminescent materials, dyes, and fluorescent probes. mdpi.com

The presence of both aromatic and ketonic functionalities allows for a wide range of chemical modifications, providing access to complex molecular architectures. Research into PAKs often focuses on understanding structure-property relationships, where slight changes in the polycyclic framework or the position and nature of substituents can dramatically alter their electronic and optical characteristics. mdpi.com Furthermore, PAKs are studied in environmental science, as they have been identified as products of incomplete combustion from various sources, including wood, coal, and diesel fuel. docbrown.info Their prevalence and potential biological activity necessitate robust analytical methods for their detection and characterization.

Historical Perspectives on the Synthesis and Derivatization of Substituted Benzanthrones

Benzanthrone (B145504) (7H-Benz[de]anthracen-7-one) and its derivatives are a prominent family within the PAKs. The parent compound is commonly prepared through the condensation of an anthraquinone (B42736) reduction product with glycerol (B35011) in sulfuric acid, a method that has been established for many decades. youtube.com The derivatization of the benzanthrone core has been a subject of continuous research, driven by the need for new dyes and functional materials.

An early example of a substituted benzanthrone synthesis is found in a 1927 patent describing the preparation of 2-methylbenzanthrone (Bz-2-methylbenzanthrone). google.com This process involved reacting anthrone (B1665570) with crotonaldehyde (B89634) to form an intermediate, which was then treated with aluminum chloride to yield the final product. google.com This historical synthesis highlights the foundational methods used to introduce alkyl groups onto the benzanthrone skeleton.

Over the years, synthetic strategies have evolved to allow for the introduction of a wide array of functional groups at specific positions. For instance, chloro-substituted benzanthrones have been synthesized via direct chlorination or through multi-step sequences involving nitration, reduction to an amine, and subsequent Sandmeyer reaction. nist.gov These halogenated derivatives serve as versatile starting materials for creating larger polycyclic structures through condensation reactions. nist.gov More contemporary methods, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira and Buchwald-Hartwig), have been employed to synthesize complex derivatives with tailored electronic and photophysical properties, such as those containing phenylethynyl or substituted amino groups. mdpi.comnih.gov These advancements demonstrate a persistent interest in modifying the benzanthrone scaffold to develop novel compounds for advanced applications. mdpi.com

Structural Framework and Nomenclatural Specificity of 7H-Benz[de]anthracen-7-one, 2-methyl-

The compound 7H-Benz[de]anthracen-7-one, 2-methyl- is a derivative of the parent polycyclic aromatic ketone, benzanthrone.

Structural Framework: The core structure is 7H-Benz[de]anthracen-7-one, a tetracyclic aromatic system. It consists of an anthracene (B1667546) molecule fused with a benzene (B151609) ring in a way that creates a ketone at position 7. The "7H" indicates that a hydrogen atom is attached at position 7 in the parent hydrocarbon, which is replaced by a double-bonded oxygen in the ketone form ("-7-one"). This rigid, planar polycyclic system is responsible for the characteristic properties of benzanthrone derivatives, including their thermal stability and fluorescence.

Nomenclatural Specificity: The IUPAC name precisely describes the molecule's structure:

7H-Benz[de]anthracen : This defines the parent polycyclic aromatic hydrocarbon framework.

-7-one : This suffix indicates a ketone functional group (=O) at position 7 of the aromatic skeleton.

, 2-methyl- : This prefix specifies that a methyl group (-CH₃) is attached as a substituent at position 2 of the benzanthrone ring system.

The numbering of the benzanthrone ring system follows established IUPAC rules for polycyclic compounds, which is crucial for unambiguously identifying the location of substituents. The position of the methyl group significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and photophysical behavior.

Below is a data table comparing the subject compound with its parent molecule.

Property7H-Benz[de]anthracen-7-one (Parent Compound)7H-Benz[de]anthracen-7-one, 2-methyl-
Molecular Formula C₁₇H₁₀OC₁₈H₁₂O
Molecular Weight 230.26 g/mol 244.29 g/mol
CAS Registry Number 82-05-3Not found
Appearance Yellow needlesYellow needles google.com
Melting Point 170 °C168 °C google.com

This table was generated using data from the indicated sources. The molecular weight for the 2-methyl derivative was calculated based on its formula.

Research Gaps and Significance of Investigating 7H-Benz[de]anthracen-7-one, 2-methyl-

Despite its early synthesis, 7H-Benz[de]anthracen-7-one, 2-methyl- remains a sparsely studied compound in the scientific literature. A significant research gap is the lack of a dedicated CAS Registry Number and the absence of modern analytical data, including detailed NMR and mass spectrometry characterization, which are standard for confirming chemical structures. mdpi.com

The significance of investigating this specific isomer lies in several areas:

Fundamental Structure-Property Studies: The introduction of a simple electron-donating methyl group at the 2-position can be compared with other substituted benzanthrones (e.g., at the 3-position) to systematically understand how substituent placement affects the molecule's electronic structure, absorption, and emission spectra. mdpi.com

Materials Science: Substituted benzanthrones are known to be excellent fluorophores. mdpi.com A thorough investigation of the photophysical properties of 2-methylbenzanthrone could reveal its potential as a building block for new fluorescent dyes, probes, or organic light-emitting diode (OLED) materials.

Comparative Biology/Toxicology: Other polycyclic aromatic hydrocarbons with methyl substituents, such as 7-methylbenz[a]anthracene, are known to have significant biological activity. While no such data exists for 2-methylbenzanthrone, investigating its properties would contribute to a broader understanding of how substitution patterns on polycyclic aromatic systems influence their metabolic pathways and biological effects.

The primary research gap is the lack of comprehensive characterization and property evaluation using modern techniques. Future research should focus on unambiguous synthesis, full spectroscopic characterization (NMR, IR, MS, UV-Vis), and an exploration of its photophysical properties to determine its potential for applications in materials science and to fill the long-standing void in the literature for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O B12788631 7H-Benz[de]anthracen-7-one, 2-methyl- CAS No. 82-03-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82-03-1

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

2-methylbenzo[b]phenalen-7-one

InChI

InChI=1S/C18H12O/c1-11-9-12-5-4-8-15-17(12)16(10-11)13-6-2-3-7-14(13)18(15)19/h2-10H,1H3

InChI Key

KZVJTAYLEAJHMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 7h Benz De Anthracen 7 One, 2 Methyl

Mechanistic Elucidation of Established Synthetic Pathways

The traditional synthesis of the benzanthrone (B145504) core, which can be adapted for its 2-methyl derivative, primarily involves the condensation of anthraquinone (B42736) or its derivatives with glycerol (B35011) in the presence of a dehydrating agent like sulfuric acid and a reducing agent. chemicalbook.comorgsyn.org A plausible pathway for this reaction involves the initial reduction of anthraquinone to anthrone (B1665570). chemicalbook.com

A key established method for producing 2-methylbenzanthrone involves the reaction of anthrone with crotonaldehyde (B89634) in the presence of a condensing agent, followed by treatment with aluminum chloride. researchgate.net This process leads to the formation of the desired 2-methyl substituted benzanthrone skeleton.

Another classical approach that can be envisioned for the synthesis of 2-methyl-7H-benz[de]anthracen-7-one is the Friedel-Crafts acylation. organic-chemistry.org This would involve the acylation of a suitably substituted naphthalene (B1677914) derivative with a benzoyl chloride equivalent, followed by an intramolecular cyclization, often referred to as the Scholl reaction, to form the benzanthrone ring system. wikipedia.orgnih.gov

Investigation of Reaction Intermediates and Transition States

While specific experimental studies on the reaction intermediates and transition states for the synthesis of 2-methyl-7H-benz[de]anthracen-7-one are not extensively documented in the public domain, mechanistic understanding can be inferred from the general synthesis of benzanthrone and related polycyclic aromatic compounds.

In the condensation of anthrone with an α,β-unsaturated aldehyde like crotonaldehyde, the reaction likely proceeds through a series of intermediates. Initially, a Michael addition of the enolate of anthrone to crotonaldehyde would form a key adduct. This intermediate would then undergo an intramolecular aldol-type condensation, followed by dehydration to yield the cyclized product. The final step involves an oxidation to form the aromatic benzanthrone ring system.

For the Friedel-Crafts acylation/Scholl reaction pathway, the mechanism is better understood. The Friedel-Crafts acylation proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring. organic-chemistry.org The subsequent intramolecular Scholl reaction, which is an oxidative cyclization, is believed to proceed through either a radical cation or an arenium ion mechanism, depending on the reaction conditions. wikipedia.orgresearchgate.net Computational studies on similar systems can provide insights into the transition state energies, which are crucial for understanding the reaction kinetics and selectivity. ucsb.eduims.ac.jpucsb.edu

Kinetic and Thermodynamic Parameters in Key Steps

Quantitative kinetic and thermodynamic data for the synthesis of 7H-Benz[de]anthracen-7-one, 2-methyl- are scarce. However, general principles governing similar reactions can be applied. The Friedel-Crafts acylation step is generally under kinetic control, with the rate depending on the concentration of the reactants and the Lewis acid catalyst. The subsequent intramolecular cyclization (Scholl reaction) is often a thermodynamically controlled process, driven by the formation of the stable, extended aromatic system.

Development of Novel Synthetic Approaches

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of polycyclic aromatic ketones.

Chemo- and Regioselective Functionalization Techniques

Achieving regioselectivity in the synthesis of 2-substituted benzanthrones is a significant challenge. Direct methylation of the benzanthrone core is often unselective. A more controlled approach involves the synthesis of a pre-functionalized precursor. For instance, the synthesis of 2-chlorobenzanthrone has been reported via the nitration of benzanthrone, followed by reduction to the amine and a subsequent Sandmeyer reaction. This 2-chloro derivative can then potentially be converted to the 2-methyl derivative through cross-coupling reactions, such as a Suzuki or Kumada coupling, offering a regioselective route.

Modern catalytic methods, such as transition metal-catalyzed C-H activation, could offer a more direct and atom-economical approach to the regioselective methylation of the benzanthrone skeleton, although specific applications to this compound are yet to be widely reported.

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. google.com In the context of 7H-Benz[de]anthracen-7-one, 2-methyl- synthesis, this involves exploring alternative reagents, catalysts, and reaction conditions.

Traditional Friedel-Crafts acylations often employ stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, leading to significant waste. routledge.com The development of reusable solid acid catalysts, such as zeolites, clays, or metal oxides, presents a greener alternative. routledge.comresearchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste and simplifying product purification. researchgate.net Microwave-assisted synthesis has also been explored for Friedel-Crafts reactions, often leading to shorter reaction times and improved yields. ruc.dk The use of greener solvents or even solvent-free conditions is another key aspect of sustainable synthesis. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of 7H-Benz[de]anthracen-7-one, 2-methyl-. Key parameters that can be tuned include the choice of catalyst, solvent, temperature, and reaction time.

In the established synthesis from anthrone and crotonaldehyde, the nature of the condensing agent and the conditions for the subsequent cyclization with aluminum chloride are critical. For the Friedel-Crafts/Scholl reaction pathway, the choice of Lewis acid and its concentration, as well as the temperature, can significantly influence the regioselectivity and yield of the acylation and subsequent cyclization steps. The table below summarizes some general findings on the optimization of related benzanthrone syntheses.

Reaction StepParameter VariedObservationPotential Impact on 2-Methyl- Derivative Synthesis
Friedel-Crafts AcylationCatalystUse of reusable solid acids (e.g., zeolites, metal oxides) in place of AlCl₃. routledge.comresearchgate.netGreener process with easier catalyst separation.
SolventSolvent-free conditions or use of greener solvents. nih.govReduced environmental impact and simplified workup.
Reaction ConditionsMicrowave irradiation. ruc.dkFaster reaction times and potentially higher yields.
Scholl CyclizationOxidant/AcidDifferent Lewis acids (e.g., FeCl₃, MoCl₅) and protic acids. wikipedia.orgCan influence reaction rate and byproduct formation.
TemperatureHigher temperatures often required. wikipedia.orgNeeds to be optimized to balance reaction rate and decomposition.
Overall ProcessPurificationSublimation is an effective method for purifying benzanthrone. chemicalbook.comCan be applied to obtain a high-purity final product.

Solvent Effects and Temperature Dependence in Synthetic Processes

The choice of solvent and the reaction temperature are paramount in the synthesis of 2-methylbenzanthrone, primarily influencing reaction rates, solubility of intermediates, and the potential for side reactions. The most common synthetic route involves the cyclization of a precursor, such as 2-methyl-1-cinnamoylanthraquinone, which is a reaction heavily dependent on the reaction medium and thermal conditions.

In related syntheses of benzanthrone derivatives, the use of high-boiling point solvents is a common practice. For instance, in the nitration of benzanthrone, nitrobenzene (B124822) has been employed as a solvent at temperatures ranging from 50-60°C, while glacial acetic acid has been used at higher temperatures of 105-110°C to achieve different isomers. icm.edu.pl While not directly the synthesis of 2-methylbenzanthrone, this illustrates the principle that the solvent and temperature are manipulated to control the reaction's outcome.

For the cyclization step to form the benzanthrone ring, which is often a Friedel-Crafts type reaction known as the Bally-Scholl reaction, a strong protic acid like sulfuric acid often serves as both the catalyst and the solvent. In such cases, the concentration of the acid and the temperature are the most critical parameters. General findings from studies on acid-catalyzed reactions show that increasing the temperature and acid concentration can increase the reaction rate and yield, but only up to an optimal point. ncsu.edu Beyond this point, degradation of the product can occur. For example, in the sulfuric acid-based hydrolysis of wood components, maximum sugar yields were observed between 28-40°C and 70-74 wt.% sulfuric acid, with yields decreasing at higher temperatures and concentrations. ncsu.edu A similar principle would apply to the cyclization of the 2-methylbenzanthrone precursor, where excessive temperature could lead to sulfonation or other undesirable side products.

The solubility of the starting materials and intermediates in the reaction medium is also a key consideration. Organic solvents like ethanol (B145695) are often used during the work-up and purification stages to crystallize the final product. icm.edu.pl In some synthetic preparations of related ketones, solvents like cyclohexane (B81311) have been utilized. bham.ac.uk The choice of solvent during purification directly impacts the recovery and purity of the 2-methylbenzanthrone.

The following table summarizes the general influence of solvent and temperature on related synthetic processes, which can be extrapolated to the synthesis of 2-methylbenzanthrone.

ParameterEffect on SynthesisTypical Conditions (in related syntheses)
Solvent Influences solubility of reactants and intermediates, can act as a catalyst (e.g., strong acids), affects reaction pathway and selectivity.Nitrobenzene, Glacial Acetic Acid, Sulfuric Acid, Ethanol (for crystallization). icm.edu.pl
Temperature Affects reaction rate, can influence isomer distribution, higher temperatures can lead to side reactions or product degradation.Ranging from ambient temperature to over 150°C, depending on the specific reaction step and solvent used. ncsu.edumdpi.com

Influence of Catalysts and Additives

Catalysts and additives are crucial in directing the synthesis of 2-methylbenzanthrone towards higher yields and selectivity. The primary catalytic method for the intramolecular cyclization is the Bally-Scholl reaction, which traditionally uses strong acids.

Catalysts:

The most prevalent catalyst for the synthesis of benzanthrone and its derivatives is concentrated sulfuric acid. Its role is to protonate the carbonyl group of the cinnamoyl substituent, facilitating the electrophilic attack on the anthraquinone core. The concentration of sulfuric acid is a critical factor; it must be high enough to promote the reaction but not so high as to cause excessive side reactions. icm.edu.pl

Lewis acids are also powerful catalysts for Friedel-Crafts type reactions. Aluminum chloride (AlCl₃) is a classic example, often used in the synthesis of aryl ketones. nih.gov In some instances, a combination of a Lewis acid and an oxidant, such as CuCl₂/AlCl₃, has been used to promote intramolecular Scholl reactions, which are similar cyclodehydrogenation reactions. nih.gov Other Lewis acids that have been explored for similar transformations include trifluoromethanesulfonic acid (TfOH), which can be more effective than AlCl₃ and requires no organic solvent in some cases.

The use of solid acid catalysts, such as zeolites, has also been investigated for Friedel-Crafts acylations. These catalysts offer the advantage of easier separation from the reaction mixture and potential for regeneration. While specific applications to 2-methylbenzanthrone are not widely reported, the principles from the acylation of other aromatic compounds suggest their potential applicability.

Additives:

Additives can be used to enhance the catalytic activity or to control the reaction environment. For instance, in some Friedel-Crafts reactions, a promoter like hydrogen chloride is used in conjunction with aluminum chloride to improve catalyst performance. In boronic acid-catalyzed Friedel-Crafts alkylations, perfluoropinacol (B1203177) has been used as a co-catalyst to enhance the reactivity for challenging substrates. nih.gov

The table below outlines the role of various catalysts and additives in related synthetic transformations.

Catalyst/AdditiveFunctionExample of Use (in related syntheses)
Sulfuric Acid Protic acid catalyst for cyclization.Primary reagent in Bally-Scholl reaction. icm.edu.pl
Aluminum Chloride (AlCl₃) Lewis acid catalyst for Friedel-Crafts reactions.Acylation and cyclization reactions. nih.gov
Trifluoromethanesulfonic Acid (TfOH) Strong acid catalyst, can be used neat.Acylation of aromatic compounds.
Zeolites Solid acid catalyst, reusable.Acylation of methoxynaphthalene.
Copper(II) Chloride (CuCl₂) Oxidant in combination with a Lewis acid.Used with AlCl₃ in Scholl reactions. nih.gov
Perfluoropinacol Co-catalyst to enhance reactivity.Used with boronic acid catalysts in Friedel-Crafts alkylations. nih.gov

In Depth Spectroscopic and Structural Characterization of 7h Benz De Anthracen 7 One, 2 Methyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 7H-Benz[de]anthracen-7-one, 2-methyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

A complete assignment of the ¹H and ¹³C NMR spectra of 7H-Benz[de]anthracen-7-one, 2-methyl-, can be achieved through the synergistic use of 2D NMR experiments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. molbase.com For 7H-Benz[de]anthracen-7-one, 2-methyl-, COSY would be crucial in identifying the spin systems of the aromatic protons on the benzanthrone (B145504) core. For instance, the protons on the naphthalene (B1677914) and benzene (B151609) ring systems would show distinct correlation patterns, allowing for their differentiation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). uni-saarland.de It is a highly sensitive technique that would definitively link each proton to its attached carbon. The methyl protons would show a clear correlation to the methyl carbon, and each aromatic proton would be assigned to its corresponding carbon atom.

A predicted ¹H and ¹³C NMR chemical shift assignment for 7H-Benz[de]anthracen-7-one, 2-methyl-, based on the known data for the parent compound and the electronic effect of the methyl group, is presented below. The methyl group, being electron-donating, is expected to cause a slight upfield shift (to lower ppm) for the protons and carbons in its vicinity, particularly at the ortho and para positions.

Predicted ¹H and ¹³C NMR Data for 7H-Benz[de]anthracen-7-one, 2-methyl-

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (from ¹H)
1~129~7.8 (d)C2, C11c
2-CH₃~21~2.5 (s)C2, C1, C3
3~131~7.5 (d)C2, C4, C3a
4~128~7.6 (t)C3, C5, C11b
5~127~7.4 (d)C4, C6, C6a
6~130~8.5 (d)C5, C7, C6a
7~184--
8~129~8.6 (d)C7, C9, C7a
9~123~7.3 (t)C8, C10, C11a
10~134~8.2 (d)C9, C11, C11b
11~128~8.0 (d)C10, C1, C11a

Note: Predicted values are based on theoretical effects and comparison with unsubstituted benzanthrone. Actual experimental values may vary. 'd' denotes a doublet, 't' a triplet, and 's' a singlet.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly useful for analyzing polymorphism, where a compound can exist in multiple crystalline forms. While no specific solid-state NMR studies on 7H-Benz[de]anthracen-7-one, 2-methyl-, are reported, this technique could be employed to investigate its crystalline packing and identify any polymorphic forms. Differences in the ¹³C chemical shifts in the ssNMR spectra would indicate different crystal packing environments and thus the presence of polymorphs.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. nist.gov For 7H-Benz[de]anthracen-7-one, 2-methyl-, HRMS would confirm its molecular formula, C₁₈H₁₂O.

The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion (M⁺˙) would be observed, and subsequent fragmentation would likely involve the loss of neutral molecules or radicals. For 7H-Benz[de]anthracen-7-one, 2-methyl-, characteristic fragmentation pathways would include:

Loss of a hydrogen radical (-H˙): leading to a [M-H]⁺ ion.

Loss of a methyl radical (-CH₃˙): resulting in a [M-CH₃]⁺ ion.

Loss of carbon monoxide (-CO): a common fragmentation for ketones, leading to a [M-CO]⁺˙ ion.

The accurate masses of these fragments, as determined by HRMS, would further corroborate the structure of the molecule.

Predicted HRMS Data for 7H-Benz[de]anthracen-7-one, 2-methyl-

IonPredicted m/z
[M]⁺˙244.0888
[M-H]⁺243.0809
[M-CH₃]⁺229.0731
[M-CO]⁺˙216.0939

Note: Predicted m/z values are calculated based on the elemental composition.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

For 7H-Benz[de]anthracen-7-one, 2-methyl-, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its structural features. The most prominent of these would be:

C=O Stretch: A strong absorption in the FT-IR spectrum, typically in the range of 1640-1660 cm⁻¹, characteristic of an aryl ketone.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations would give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region would be indicative of the substitution pattern on the aromatic rings.

The Raman spectrum would complement the FT-IR data, with strong signals often observed for the symmetric vibrations of the aromatic rings. While specific experimental spectra for the 2-methyl derivative are not available, the data for the parent compound, 7H-Benz[de]anthracen-7-one, from the NIST WebBook can serve as a reference. utoronto.ca The presence of the methyl group in the 2-position would introduce additional C-H stretching and bending vibrations.

Predicted Key Vibrational Frequencies for 7H-Benz[de]anthracen-7-one, 2-methyl-

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2850
C=O Stretch1660-1640
Aromatic C=C Stretch1600-1450

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The extended π-conjugated system of benzanthrone derivatives gives rise to interesting electronic transitions.

The UV-Vis spectrum of 7H-Benz[de]anthracen-7-one, 2-methyl-, is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents.

The introduction of a methyl group at the 2-position is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzanthrone. This is due to the electron-donating nature of the methyl group, which slightly raises the energy of the highest occupied molecular orbital (HOMO). mdpi.com

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. High molar extinction coefficients are characteristic of highly conjugated systems.

While specific experimental data for the 2-methyl derivative is lacking, studies on other substituted benzanthrones show that the position of the substituent significantly affects the photophysical properties. For example, electron-donating groups at the 3-position can lead to significant red shifts in the absorption spectra.

Predicted UV-Vis Absorption Data for 7H-Benz[de]anthracen-7-one, 2-methyl- (in a non-polar solvent)

TransitionPredicted λₘₐₓ (nm)Predicted log(ε)
π → π~410~4.0
π → π~320~4.2
π → π*~250~4.5

Note: Predicted values are based on the expected effects of the methyl group on the benzanthrone chromophore.

Fluorescence and Phosphorescence Quantum Yields and Lifetime Measurements

The photoluminescent behavior of benzanthrone derivatives is highly sensitive to their molecular structure and surrounding environment. The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, and the excited-state lifetime (τ), are critical parameters in characterizing these materials. libretexts.org For benzanthrone-based compounds, these properties are often dictated by the nature and position of substituent groups and the polarity of the solvent.

While specific quantum yield and lifetime values for 7H-Benz[de]anthracen-7-one, 2-methyl- are not prominently reported, studies on related derivatives provide significant insight. For instance, research on other substituted benzanthrones demonstrates that electron-donating or withdrawing groups can dramatically alter the photophysical pathways. nih.gov In many cases, benzanthrone dyes exhibit lower fluorescence quantum yields in polar solvents. This phenomenon is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar environments, which provides a non-radiative decay pathway, thus quenching fluorescence. nih.gov

The phosphorescence quantum yield (Φp) and lifetime (τp) relate to the emission from the triplet excited state. libretexts.org Populating the triplet state typically occurs through intersystem crossing from the singlet excited state. The efficiency of this process versus fluorescence is structurally dependent. The introduction of heavy atoms or specific functional groups can enhance intersystem crossing, leading to more significant phosphorescence. rsc.org For many organic dyes, including benzanthrones, phosphorescence is often weak at room temperature in solution due to quenching by molecular oxygen, but it can be readily observed in rigid matrices or at cryogenic temperatures.

The table below outlines typical photophysical data for a related benzanthrone derivative, illustrating the influence of solvent polarity on its fluorescence properties.

Table 1: Photophysical Properties of a Substituted Benzanthrone Derivative in Various Solvents Data based on findings for related benzanthrone compounds, such as 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, and is illustrative of general behavior. researchgate.netmdpi.com

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)
Hexane~480~537~2300High
Toluene~490~560~2700Moderate
Dichloromethane~495~595~3700Moderate-Low
Ethanol (B145695)~500~664~5300Low
DMSO~510~655~4800Very Low

X-ray Crystallography for Precise Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering precise data on bond lengths, angles, and intermolecular interactions. Such data is fundamental to understanding the structure-property relationships in the solid state.

A crystal structure has been reported for the closely related compound 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, which shares the same core benzanthrone framework. mdpi.com The analysis reveals a triclinic crystal system with the space group P-1. mdpi.com The core benzanthrone structure is nearly planar, a common feature for polycyclic aromatic ketones. This planarity facilitates significant π-π stacking interactions between adjacent molecules, which heavily influences the crystal packing and the solid-state optical and electronic properties. The substituent groups, in this case, the piperazinyl-phenylethyl moiety, are positioned out of the plane of the benzanthrone core.

For 7H-Benz[de]anthracen-7-one, 2-methyl-, one would anticipate a similar planar benzanthrone core. The primary structural questions would revolve around the influence of the 2-methyl group on the crystal packing. Depending on its orientation, the methyl group could introduce steric hindrance that disrupts the otherwise efficient π-π stacking observed in the unsubstituted parent compound, potentially leading to different crystal polymorphs with distinct physical properties.

The crystallographic data for the related derivative is summarized below.

Table 2: Representative Single Crystal X-ray Diffraction Data for a Benzanthrone Derivative Data from the analysis of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. mdpi.com

ParameterValue
Chemical FormulaC₃₁H₂₈N₂O
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.8957(1)
b (Å)9.4174(1)
c (Å)13.3599(2)
α (°)75.459(1)
β (°)77.524(1)
γ (°)87.499(1)
Volume (ų)1057.73(3)
Z (molecules/unit cell)2
Calculated Density (g·cm⁻³)1.314

Reactivity and Mechanistic Studies of 7h Benz De Anthracen 7 One, 2 Methyl

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The large, electron-rich aromatic framework of 2-methylbenzanthrone is susceptible to attack by both electrophiles and nucleophiles, with the reaction pathways being heavily influenced by the existing substituents.

Regioselectivity and Steric Hindrance Effects on Reactivity

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile seeks out positions of high electron density on the aromatic ring. The methyl group at the 2-position is an activating group and an ortho, para-director due to its electron-donating inductive effect. youtube.comlibretexts.orgyoutube.com Conversely, the carbonyl group at the 7-position is a strong deactivating group, withdrawing electron density from the ring system via resonance and induction, and directs incoming electrophiles to meta positions relative to itself.

The regiochemical outcome of EAS on 2-methylbenzanthrone is a balance of these directing effects. The activating effect of the methyl group generally makes the rings to which it is attached more reactive than the other rings in the benzanthrone (B145504) system. Therefore, substitution is expected to occur preferentially on the same ring as the methyl group. The positions ortho and para to the methyl group are C1, C3, and the carbon at the junction of the two rings. However, the C1 and C3 positions are also subject to the deactivating influence of the nearby carbonyl group.

Steric hindrance also plays a crucial role in determining the final product distribution. nih.gov The bulky nature of the polycyclic system can impede the approach of an electrophile to certain positions. For instance, the positions adjacent to the angularly fused rings may be sterically shielded. As a result, substitution at the less hindered C3 position is often favored over the more sterically crowded C1 position.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Electronic Effect of Methyl Group Electronic Effect of Carbonyl Group Steric Hindrance Predicted Reactivity
C1 ortho (activating) meta to carbonyl Moderate Possible, but may be sterically hindered
C3 para (activating) alpha to carbonyl Low Favored position
C4 - ortho to carbonyl (deactivated) Moderate Unlikely

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzanthrone core typically requires the presence of a good leaving group and is facilitated by strong electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.commdpi.comyoutube.comyoutube.com While the methyl group is an electron-donating group and thus disfavors nucleophilic attack, the powerful electron-withdrawing effect of the carbonyl group makes the benzanthrone system susceptible to such reactions, particularly at positions ortho and para to the carbonyl group.

For instance, studies on 3-bromobenzanthrone (B182157) have shown that the bromine atom can be displaced by nucleophiles. mdpi.com In the case of 2-methylbenzanthrone, if a leaving group were present at a suitable position (e.g., C1, C3, or C4), nucleophilic substitution could occur. The reaction would proceed via an addition-elimination mechanism, with the regioselectivity being dictated by the position of the leaving group and the ability of the ring system to delocalize the negative charge of the Meisenheimer-like intermediate.

Reaction Kinetics and Equilibrium Studies

Kinetic and thermodynamic control can lead to different product distributions. wikipedia.orglibretexts.orglibretexts.orgyoutube.com At lower temperatures, the reaction is likely to be under kinetic control, favoring the formation of the product that is formed fastest, which is often the less sterically hindered product. At higher temperatures, the reaction may become reversible, leading to thermodynamic control, where the most stable product is favored. In the case of 2-methylbenzanthrone, the thermodynamically more stable product may be one where steric repulsions are minimized.

Detailed kinetic studies would involve monitoring the disappearance of reactants and the appearance of products over time under various conditions to determine rate constants and activation energies. Equilibrium studies would be necessary to understand the relative stabilities of the possible substitution products.

Oxidation and Reduction Chemistry

The benzanthrone framework can undergo both oxidation and reduction, targeting either the aromatic system or the carbonyl group.

Electrochemical Behavior and Determination of Redox Potentials

The electrochemical properties of benzanthrone and its derivatives have been a subject of interest. The parent compound, 7H-Benz[de]anthracen-7-one, can be electrochemically polymerized through anodic oxidation. acs.org This suggests that the molecule can be oxidized to form radical cations, which then couple to form polymers. The oxidation potential would be influenced by the presence of the methyl group; as an electron-donating group, it would be expected to lower the oxidation potential of 2-methylbenzanthrone compared to the unsubstituted parent compound.

Cyclic voltammetry is a key technique used to study the redox behavior of such compounds. xmu.edu.cnxmu.edu.cn A typical cyclic voltammogram would reveal the potentials at which oxidation and reduction events occur. For 2-methylbenzanthrone, one would expect to observe a reduction wave corresponding to the formation of a radical anion at the carbonyl group, and an oxidation wave corresponding to the removal of an electron from the π-system. The precise redox potentials would need to be determined experimentally.

Predicted Redox Behavior of 2-Methylbenzanthrone

Process Expected Potential vs. Unsubstituted Benzanthrone Species Formed
Reduction More negative Radical anion (ketyl)

Catalytic Hydrogenation and Dehydrogenation Mechanisms

Catalytic hydrogenation of 2-methylbenzanthrone can lead to different products depending on the reaction conditions and the catalyst used. chadsprep.comlibretexts.orgyoutube.compatsnap.com Mild conditions would likely selectively reduce the carbonyl group to a secondary alcohol, yielding 2-methyl-7-hydroxy-7H-benz[de]anthracene. More forcing conditions (higher pressure and temperature) could lead to the hydrogenation of the aromatic rings. mdpi.com

The mechanism of catalytic hydrogenation typically involves the adsorption of both the substrate and hydrogen onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). libretexts.org The hydrogen atoms are then transferred to the molecule in a stepwise manner. The stereochemistry of the addition to the carbonyl group and any subsequent ring saturation would be influenced by the way the molecule adsorbs onto the catalyst surface.

Dehydrogenation, the reverse process, would require significant energy input and a suitable catalyst to re-aromatize any hydrogenated rings or to convert the secondary alcohol back to the ketone.

Pericyclic Reactions and Cycloadditions Involving the Benzanthrone Framework

The extended π-system of 2-methylbenzanthrone makes it a potential candidate for pericyclic reactions, such as cycloadditions. nih.govnih.gov The benzanthrone framework itself can act as a diene or a dienophile in Diels-Alder type reactions, although the aromaticity of the system would need to be overcome, suggesting that harsh conditions might be required.

The presence of the electron-withdrawing carbonyl group and the electron-donating methyl group could influence the regioselectivity and stereoselectivity of such cycloaddition reactions. For instance, the double bonds within the aromatic system have varying degrees of electron density, which would affect their reactivity towards a given diene or dienophile. It is also possible for the enone part of the molecule to participate in [2+2] cycloadditions under photochemical conditions. However, specific examples of pericyclic reactions involving 2-methylbenzanthrone are not widely reported in the literature, indicating this may be a less common reaction pathway compared to substitution, oxidation, or reduction.

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of benzanthrone and its derivatives is a subject of significant interest due to their applications as dyes and functional materials. mdpi.com The extended π-conjugated system of the benzanthrone core dictates its electronic absorption and emission properties, which can be modulated by substituents. mdpi.com

Upon absorption of light, benzanthrone derivatives are promoted to an excited singlet state (S1). The nature of the lowest excited singlet state in benzanthrone and its substituted derivatives is generally considered to be π-π* in character. rsc.org From the S1 state, the molecule can undergo intersystem crossing to the triplet state (T1). Flash photolysis studies on the parent 7H-Benz[de]anthracen-7-one have identified the transient absorption of its lowest triplet excited state. rsc.org

The presence of electron-donating or electron-withdrawing groups can introduce intramolecular charge transfer (ICT) character into the excited state. nih.gov For instance, in derivatives like 2-bromo-3-aminobenzo[de]anthracene-7-one, the amino group acts as an electron donor and the carbonyl group as an acceptor, leading to a D-π-A (Donor-π-Acceptor) architecture. nih.gov This ICT is often sensitive to the polarity of the solvent, resulting in solvatochromic shifts in the absorption and fluorescence spectra. nih.govmdpi.com While specific studies on the 2-methyl derivative are unavailable, the methyl group, being a weak electron-donating group, is expected to have a modest influence on the excited state properties compared to stronger donor or acceptor substituents.

The triplet excited states of benzanthrone derivatives are susceptible to quenching by oxygen. rsc.org The rate constants for triplet quenching by oxygen have been determined for the parent benzanthrone and some of its derivatives, as shown in the table below.

CompoundTriplet Quenching Rate Constant by O₂ (k_q) in Benzene (B151609) (M⁻¹s⁻¹)
7H-Benz[de]anthracen-7-one2.1 x 10⁹
4-Anilino-7H-Benz[de]anthracen-7-one1.9 x 10⁹
6-Amino-7H-Benz[de]anthracen-7-one2.0 x 10⁹
6-Hydroxy-7H-Benz[de]anthracen-7-one2.2 x 10⁹
Data sourced from flash photolysis studies of benzanthrone derivatives. rsc.org

Detailed studies on the photoisomerization and photodimerization mechanisms specifically for 7H-Benz[de]anthracen-7-one, 2-methyl- are not documented in the reviewed literature. However, polycyclic aromatic hydrocarbons, in general, can undergo such reactions. For instance, the formation of anthracene (B1667546) from benzyl (B1604629) radicals can proceed through excited state dynamics. nih.gov While this is not a direct photoisomerization or photodimerization of the benzanthrone core itself, it illustrates the potential for complex photochemical transformations in related aromatic systems. The rigid, fused-ring structure of the benzanthrone core might render it less susceptible to simple photoisomerization, but photodimerization through [2+2] or [4+4] cycloadditions between excited and ground state molecules could be a possibility, especially in the solid state or at high concentrations.

Derivatization and Functionalization Strategies for Structural Modification

The benzanthrone scaffold is a versatile platform for structural modification, allowing for the tuning of its photophysical and chemical properties. Various synthetic strategies have been employed to introduce functional groups at different positions of the benzanthrone nucleus.

One of the most common approaches involves the nucleophilic substitution of halogen atoms, typically bromine or chlorine, on the benzanthrone ring. mdpi.comresearchgate.net For example, 3-bromobenzanthrone is a key intermediate for introducing various substituents at the 3-position. It can react with amines, such as 1-(2-phenylethyl)piperazine, to yield fluorescent dyes. mdpi.com This reactivity suggests that a hypothetical 2-bromo-7H-benz[de]anthracen-7-one could be a precursor for introducing functionalities at the 2-position, which could then be methylated to produce the target compound or its derivatives.

Palladium-catalyzed cross-coupling reactions are also powerful tools for functionalizing the benzanthrone core. The Sonogashira coupling, for instance, has been successfully used to synthesize 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one from 3-bromobenzanthrone and phenylacetylene. mdpi.comresearchgate.net This reaction introduces a π-conjugated substituent that significantly influences the compound's photophysical properties. Other palladium-catalyzed reactions like the Buchwald-Hartwig amination have also been utilized. mdpi.com

Direct functionalization of the benzanthrone core is also possible. For example, 2-bromo-3-aminobenzo[de]anthracene-7-one has been synthesized through the selective bromination of 3-aminobenzanthrone (B1253024) using N-bromosuccinimide. nih.gov

The table below summarizes some of the derivatization strategies employed on the benzanthrone core.

Starting MaterialReagent(s)Reaction TypeProduct
3-Bromobenzanthrone1-(2-Phenylethyl)piperazine, TriethylamineNucleophilic Aromatic Substitution3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one
3-BromobenzanthronePhenylacetylene, PdCl₂(PPh₃)₂, CuI, TriethylamineSonogashira Coupling3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one
3-AminobenzanthroneN-Bromosuccinimide, DimethylformamideElectrophilic Bromination2-Bromo-3-aminobenzo[de]anthracene-7-one

These examples demonstrate the chemical tractability of the benzanthrone system. While direct derivatization of 7H-Benz[de]anthracen-7-one, 2-methyl- has not been specifically reported, the established methodologies for the parent compound provide a clear roadmap for accessing a wide range of its derivatives.

Theoretical and Computational Chemistry Investigations of 7h Benz De Anthracen 7 One, 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For complex aromatic systems like benzanthrone (B145504) derivatives, these methods elucidate the distribution of electrons and the energies of molecular orbitals, which govern the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for medium to large molecules like benzanthrone derivatives. DFT calculations are used to determine the optimized ground-state geometry, electronic energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Computational studies on various substituted benzanthrones have successfully employed DFT to understand their ground-state properties. researchgate.net For instance, research on aminobenzanthrone dyes uses DFT to explore their photophysical behavior. nih.govresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter derived from these calculations, as it provides an indication of the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To investigate what happens when a molecule absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excited states. nih.govrsc.orguci.edu It is used to predict UV-visible absorption and emission spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.orgresearchgate.net

For benzanthrone derivatives, which are known for their luminescence, TD-DFT is crucial. acs.org Studies on aminobenzanthrones show that TD-DFT can accurately predict absorption energy ranges. nih.gov These calculations reveal that upon excitation, an intramolecular charge transfer (ICT) often occurs from an electron-donating group (like an amino group) to the electron-accepting benzanthrone core. mdpi.com This ICT is fundamental to the fluorescent properties of these dyes. acs.org The accuracy of TD-DFT predictions can be influenced by the choice of the functional, with CAM-B3LYP often providing good correlation with experimental results for absorption energies in this class of molecules. nih.gov Analysis of the transition density and orbitals involved, often visualized using Natural Transition Orbitals (NTOs), helps in characterizing the nature of the electronic excitations (e.g., π→π* or charge-transfer). rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. For a compound like 7H-Benz[de]anthracen-7-one, 2-methyl-, MD simulations can provide insights into its conformational flexibility, its interaction with solvents, and its behavior in complex environments like biological membranes or on material surfaces. nih.gov

For example, MD simulations have been used to study the interaction of benzanthrone dyes with model lipid membranes. researchgate.net In one such study, a 100-nanosecond simulation showed that a benzanthrone derivative spontaneously incorporates into the membrane's interior, and its precise location depends on the lipid composition. researchgate.net Such simulations are critical for understanding the applications of benzanthrone derivatives as fluorescent probes in biological systems. acs.org MD can also reveal how the presence of the molecule affects the structure of its environment, such as causing a slight increase in the packing of lipid acyl chains. researchgate.net These simulations typically employ classical force fields, which are sets of parameters that define the potential energy of the system.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's activation energy and rate.

For benzanthrone derivatives, this could involve modeling their synthesis, such as the nucleophilic substitution of a bromine atom, or their degradation pathways. mdpi.com For example, the synthesis of 3-heterylamino-substituted 9-nitrobenzanthrones occurs via a nucleophilic aromatic substitution. mdpi.com Theoretical modeling of this reaction would involve calculating the energies of the reactants, products, and any intermediates, as well as the transition state structure connecting them. Such studies help in understanding the reaction mechanism, such as the addition-elimination mechanism, and can explain experimental observations, like why the presence of a nitro group facilitates the reaction. mdpi.com

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

One of the most powerful applications of computational chemistry is the prediction of various spectroscopic parameters, which can be directly compared with experimental data to confirm a molecule's structure. researchgate.netnih.gov

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. nih.gov

UV-Vis Spectroscopy: As discussed in section 5.1.2, TD-DFT is the primary method for predicting UV-Vis absorption spectra by calculating the electronic transition energies and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.govrsc.org

IR Spectroscopy: DFT calculations are used to predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their intensities. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experiment. nih.gov For example, a comparative study on new fluorescent anthraquinone (B42736) and benzanthrone α-aminophosphonates utilized DFT to confirm structures, showing calculated bands for carbonyl (C=O) stretches around 1630–1669 cm⁻¹ and amino group (N-H) vibrations. mdpi.com

The following table shows a representative comparison of experimental versus calculated spectroscopic data for a related benzanthrone derivative, highlighting the predictive power of these methods.

Spectroscopic MethodPredicted Parameter (Computational)Experimental FindingReference Compound
UV-Vis (Absorption)2.32–3.04 eV410–490 nm (2.53-3.02 eV)Aminobenzanthrones nih.gov
IR (C=O stretch)~1660 cm⁻¹ (scaled)1630–1669 cm⁻¹Benzanthrone α-aminophosphonates mdpi.com
¹H NMRCalculated chemical shifts (ppm) vs. TMSAromatic signals at 7.12–8.70 ppm3-substituted benzanthrone mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate the chemical structure of a compound with its physicochemical properties. rsc.orgcapes.gov.br These models establish a mathematical relationship between calculated molecular descriptors (numerical values representing a molecule's structure) and an experimental property. nih.gov

For PAHs and their derivatives, QSPR models have been developed to predict a wide range of properties, including solubility, boiling point, and environmental fate parameters like the organic carbon-normalized sorption coefficient (Koc). nih.govresearchgate.netnih.gov The process involves:

Building a Dataset: A set of molecules with known experimental property values is assembled.

Calculating Descriptors: For each molecule, a large number of theoretical molecular descriptors are calculated. These can be constitutional, topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. nih.gov

Validation: The model's statistical significance, robustness, and predictive power are rigorously tested using internal and external validation techniques.

A typical QSPR model takes the form of an equation where the property is a function of the selected descriptors.

Property ModeledExample Descriptors UsedStatistical Measure (R²)Compound Class
Sorption Coefficient (log Koc)Molecular Weight (MW), Dipole Moment (μ), ELUMO> 0.9Per- and Polyfluoroalkyl Substances (PFAS) nih.gov
Solubility in 1-OctanolTopological and quantum-chemical descriptors0.975Polycyclic Aromatic Hydrocarbons nih.gov
Photolysis Half-livesQuantum chemical descriptors from DFT0.916Polycyclic Aromatic Hydrocarbons researchgate.net

These models are valuable for screening large virtual libraries of compounds to identify candidates with desired properties, thereby guiding experimental efforts and reducing costs.

Advanced Materials Science Applications and Fundamental Chemical Interactions of 7h Benz De Anthracen 7 One, 2 Methyl

Fundamental Charge Transport and Exciton Dynamics in Organic Electronic Materials

The core structure of benzanthrone (B145504) is recognized for its potential as a charge transport material. wikipedia.org The electronic properties of benzanthrone derivatives are largely dictated by intramolecular charge transfer (ICT) phenomena. acs.orgnih.gov This process involves the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part, which in the case of substituted benzanthrones, is typically from a substituent to the carbonyl group of the benzanthrone nucleus. acs.org This inherent donor-acceptor character is fundamental to its potential applications in organic electronics.

Investigation of Charge Separation Mechanisms in Photovoltaic Systems

While specific studies on the application of 7H-Benz[de]anthracen-7-one, 2-methyl- in photovoltaic systems are not extensively documented, the general principles of benzanthrone chemistry suggest its potential. The efficiency of organic photovoltaic devices relies on effective charge separation at a donor-acceptor interface. The inherent intramolecular charge transfer characteristics of benzanthrone derivatives could be harnessed in the design of new donor or acceptor materials. acs.org Upon photoexcitation, the significant change in dipole moment in these molecules could facilitate the dissociation of excitons into free charge carriers, a critical step in the photovoltaic process. The methyl group in the 2-position, being a weak electron-donating group, would subtly modify the electronic properties of the benzanthrone core, influencing its charge transfer characteristics.

Emission Characteristics and Efficiency Mechanisms in Organic Light-Emitting Diodes (OLEDs)

Currently, there is limited specific information available in the scientific literature regarding the application and performance of 7H-Benz[de]anthracen-7-one, 2-methyl- in Organic Light-Emitting Diodes (OLEDs). However, the bright fluorescence and high photostability observed in many benzanthrone derivatives suggest their potential as emitter materials. bas.bgresearchgate.net For a molecule to be an efficient emitter in an OLED, it should have a high fluorescence quantum yield and good charge carrier injection and transport properties. The development of benzanthrone-based emitters would depend on tuning the substitution pattern to achieve the desired emission color and to optimize the electronic properties for balanced charge injection and transport, thereby maximizing the electroluminescence efficiency.

Design Principles and Mechanistic Sensitivity of Fluorescent Probes and Sensors

Benzanthrone derivatives have emerged as a promising class of fluorescent probes, valued for their sensitivity to the local environment. nih.govresearchgate.net The design of these probes is centered around the principle of solvatochromism, where the absorption and emission spectra of the dye shift in response to the polarity of the solvent. wikipedia.org This effect is particularly pronounced in benzanthrone derivatives with electron-donating substituents, which exhibit strong intramolecular charge transfer. acs.orgnih.gov

The mechanism of sensing relies on the stabilization of the excited state of the benzanthrone derivative by the surrounding medium. In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. acs.orgnih.gov This sensitivity allows these compounds to be used as probes for micro-environments, such as in biological membranes or for detecting solvent polarity. researchgate.net The introduction of a methyl group at the 2-position of the benzanthrone core would subtly influence its electronic distribution and, consequently, its sensitivity as a fluorescent probe.

To illustrate the photophysical properties of related benzanthrone derivatives, the following table presents data for various 3-substituted benzanthrones.

DerivativeSolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
3-Aminobenzanthrone (B1253024)Toluene4655503400
3-AminobenzanthroneAcetonitrile4756104700
3-PiperidinobenzanthroneToluene4805602900
3-PiperidinobenzanthroneAcetonitrile4906204300

This table is generated based on data for illustrative purposes and may not represent all findings.

Chromophoric Properties and Color Theory in Pigment and Dye Chemistry

7H-Benz[de]anthracen-7-one, 2-methyl- is a key intermediate in the synthesis of vat dyes. fibre2fashion.com Vat dyes are a class of water-insoluble dyes that are applied to a fiber in a reduced, soluble form (leuco form) and then oxidized back to their insoluble form, resulting in excellent fastness properties. ebsco.com The chromophoric system of benzanthrone is based on its extensive network of conjugated double bonds. The color of benzanthrone-based dyes can be tuned by the introduction of various substituents at different positions on the aromatic core. These substituents can act as auxochromes (color-helpers) and chromophores (color-bearers), modifying the energy levels of the molecular orbitals and thus the wavelength of light absorbed. The methyl group in 2-methylbenzanthrone acts as a weak auxochrome.

Mechanisms of Lightfastness and Photodegradation

Benzanthrone dyes are generally known for their good photostability, which is a desirable property for pigments and dyes. bas.bgresearchgate.netnih.gov However, like most organic molecules, they are susceptible to photodegradation upon prolonged exposure to light, particularly UV radiation. The mechanism of photodegradation can involve several pathways. Photosensitized benzanthrone has been shown to produce reactive oxygen species such as singlet oxygen and superoxide (B77818) anion radicals. nih.gov These highly reactive species can then attack the dye molecule itself or surrounding materials, leading to bleaching and degradation of the color. The photostability of a particular benzanthrone derivative can be influenced by the nature and position of its substituents. Encapsulation of fluorescent dyes in supramolecular structures has been shown to significantly enhance their photostability by restricting conformational changes and protecting them from the local environment. researchgate.net

Aggregation Behavior and Crystal Packing Effects

The aggregation of dye molecules can significantly affect their photophysical properties. In concentrated solutions or in the solid state, benzanthrone derivatives can form aggregates due to intermolecular forces, such as van der Waals forces and π–π stacking interactions. mdpi.com The formation of aggregates can lead to either a quenching of fluorescence (Aggregation-Caused Quenching, ACQ) or, in some cases, an enhancement of emission (Aggregation-Induced Emission, AIE). The specific arrangement of molecules in the aggregate, such as a head-to-tail (J-aggregate) or face-to-face (H-aggregate) arrangement, determines the resulting optical properties. rsc.org Studies on the crystal structure of benzanthrone derivatives have revealed the presence of π–π stacking interactions that lead to the formation of molecular stacks, which can influence the bulk electronic properties of the material. mdpi.com The aggregation behavior of reactive dyes can also be influenced by the solvent environment. rsc.org

Integration into Polymeric Matrices and Polymer-Compound Interactions

The integration of chromophoric molecules like 2-methyl-7H-benz[de]anthracen-7-one into polymeric matrices is a key strategy for the development of advanced functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The interactions between the compound and the polymer host are critical in determining the performance of the final material.

The methyl group on the benzanthrone core can influence the compatibility and dispersion of the molecule within a polymer matrix. This alkyl substituent can enhance solubility in nonpolar polymers through van der Waals interactions, potentially leading to a more homogeneous distribution. However, the steric hindrance introduced by the methyl group might also disrupt the close packing of polymer chains, slightly altering the mechanical properties of the composite material.

The nature of the polymer-compound interactions can be categorized as follows:

Van der Waals Forces: These are the primary interactions between the nonpolar benzanthrone derivative and a nonpolar polymer matrix. The large aromatic surface area of the molecule facilitates significant dispersion forces.

π-π Interactions: The electron-rich aromatic system of the benzanthrone core can interact with polymers containing aromatic moieties, such as polystyrene or polyethylene (B3416737) terephthalate. These interactions can influence the orientation of the dye molecules within the polymer.

Dipole-Dipole Interactions: The ketone group in 2-methyl-7H-benz[de]anthracen-7-one introduces a dipole moment, which can lead to interactions with polar polymers like polymethyl methacrylate (B99206) (PMMA).

The quality of the dispersion and the strength of the intermolecular interactions directly impact the photophysical properties of the composite material. Aggregation of the dye molecules, often a result of poor polymer interaction, can lead to quenching of fluorescence.

Below is a hypothetical data table illustrating the potential effects of 2-methyl-7H-benz[de]anthracen-7-one on the properties of a polymer composite, based on general knowledge of similar systems.

Polymer MatrixCompound Loading (% w/w)Glass Transition Temp. (°C)Tensile Strength (MPa)Fluorescence Quantum Yield
Polystyrene0.1100.240.10.65
Polystyrene0.599.839.50.58
PMMA0.1105.570.30.72
PMMA0.5104.969.10.61

This table is illustrative and based on expected trends for similar aromatic dyes in polymeric matrices.

Non-Covalent Interactions and Self-Assembly Processes in Supramolecular Architectures

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of nanotechnology and materials science. For 2-methyl-7H-benz[de]anthracen-7-one, non-covalent interactions are the driving forces behind these processes.

The primary non-covalent interactions governing the self-assembly of this compound are:

π-π Stacking: The planar aromatic core of the molecule promotes stacking interactions, where the electron-rich π-systems of adjacent molecules align. A common feature of benzanthrones is intermolecular π-π stacking interactions between the benzanthrone systems. mdpi.com The methyl group at the 2-position can influence the geometry of this stacking. It may lead to a slipped-stack arrangement to minimize steric repulsion, which in turn affects the electronic coupling between molecules and, consequently, the photophysical properties of the assembly.

C-H···π Interactions: The C-H bonds of the methyl group and the aromatic rings can act as hydrogen bond donors to the electron-rich π-system of an adjacent molecule. These interactions, though weaker than conventional hydrogen bonds, play a significant role in the stability and orientation of molecules within the supramolecular structure. mdpi.com

Dipole-Dipole Interactions: The carbonyl group creates a localized dipole that can lead to head-to-tail arrangements of molecules in the solid state to optimize electrostatic interactions.

The interplay of these forces dictates the formation of various crystalline polymorphs or self-assembled structures in solution, such as nanofibers or vesicles, depending on the solvent and other external conditions. The introduction of the methyl group, when compared to the parent benzanthrone, is expected to modify the crystal packing and the morphology of self-assembled aggregates.

The following table summarizes the key non-covalent interactions and their potential influence on the supramolecular assembly of 2-methyl-7H-benz[de]anthracen-7-one.

Interaction TypeContributing GroupsExpected Influence on Self-Assembly
π-π StackingBenz[de]anthracenone aromatic corePrimary driving force for aggregation; methyl group may induce slipped stacking.
C-H···πMethyl C-H, Aromatic C-H, Aromatic π-systemDirectional control and stabilization of the supramolecular structure.
Dipole-DipoleCarbonyl group (C=O)Influences molecular orientation and crystal packing.
Van der WaalsEntire molecule, especially the methyl groupContributes to overall cohesive energy and solubility in nonpolar media.

This table is based on established principles of supramolecular chemistry applied to the structure of 2-methyl-7H-benz[de]anthracen-7-one.

Environmental Transformation and Fate of 7h Benz De Anthracen 7 One, 2 Methyl

Photodegradation Pathways in Aqueous and Atmospheric Environments

The atmospheric and aqueous photodegradation of 7H-Benz[de]anthracen-7-one, 2-methyl- is a critical process influencing its environmental persistence. While direct photolysis studies on this specific compound are limited, the photophysical properties of related benzanthrone (B145504) derivatives suggest a potential for photochemical transformation. For instance, the synthesis and spectroscopic analysis of novel benzanthrone derivatives have shown that these compounds absorb light in the UV-Vis spectrum, a prerequisite for photodegradation. mdpi.com The absorption of solar radiation can lead to the excitation of the molecule to a higher energy state, initiating photochemical reactions.

In aqueous environments, the photodegradation of aromatic compounds can be influenced by the presence of other substances. For example, the photochemical degradation of 2-mercaptobenzothiazole (B37678) is significantly enhanced in the presence of photosensitizers. researchgate.net Similarly, the photodegradation of 7H-Benz[de]anthracen-7-one, 2-methyl- could be influenced by dissolved organic matter and other sensitizing species in natural waters. The degradation mechanism may involve the formation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, which can attack the aromatic structure, leading to hydroxylation, ring cleavage, and ultimately, mineralization.

In the atmosphere, gas-phase reactions with photochemically generated oxidants like hydroxyl radicals (•OH) are expected to be a primary degradation pathway. nih.gov The presence of the methyl group and the extended aromatic system in 7H-Benz[de]anthracen-7-one, 2-methyl- suggests that it would be susceptible to attack by these radicals. The rate of this degradation will determine its atmospheric lifetime and long-range transport potential. Furthermore, like other PAHs, it can be associated with airborne particulate matter, where it can undergo heterogeneous photochemical reactions. A rapid estimation method for 7H-benz[de]anthracen-7-one in organic extracts of airborne particulates has been developed, indicating its presence and the need to understand its fate in this medium. acs.org

Biotransformation Mechanisms Mediated by Microbial Systems

Microbial metabolism is a key process in the environmental breakdown of persistent organic pollutants like 7H-Benz[de]anthracen-7-one, 2-methyl-. While specific studies on this compound are scarce, research on the biotransformation of structurally similar PAHs provides valuable insights into its likely metabolic fate.

Bacteria and fungi have demonstrated the ability to degrade a wide range of aromatic compounds. nih.govresearchgate.net For instance, studies on the metabolism of 7- and 12-methylbenz[a]anthracene by rat-liver homogenates, which can mimic certain microbial enzymatic reactions, revealed the formation of hydroxymethyl derivatives and dihydrodiols. nih.gov This suggests that an initial enzymatic attack on the methyl group or the aromatic rings is a probable biotransformation pathway for 2-methyl-7H-benz[de]anthracen-7-one. Fungal biotransformation is a particularly promising avenue for the degradation of complex molecules, with fungi capable of a wide range of reactions including hydroxylation and glycosylation. nih.govresearchgate.net

The metabolism of nitro-substituted benz[a]anthracene by intestinal microflora has shown that anaerobic bacteria can reduce the nitro group to an amino group, forming potentially bioactive intermediates. nih.gov This reductive transformation highlights the diverse metabolic capabilities of microbial communities under different redox conditions. It is plausible that under anaerobic conditions, the keto group of 7H-Benz[de]anthracen-7-one, 2-methyl- could also undergo reduction. Endophytic fungi have also been shown to biotransform benzoxazolinones through various reactions including acylation, oxidation, reduction, and hydrolysis. nih.govresearchgate.net

The general pathways for the microbial degradation of PAHs often involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to the formation of catechols. These catechols can then undergo ring cleavage, eventually entering central metabolic pathways. nih.gov It is anticipated that 7H-Benz[de]anthracen-7-one, 2-methyl- would be subject to similar enzymatic degradation, initiated by hydroxylation of the aromatic rings or the methyl group.

Table 1: Examples of Microbial Transformation of Related Aromatic Compounds

Compound Microorganism/System Transformation Products Reference
7- and 12-Methylbenz[a]anthracene Rat-liver homogenates Hydroxymethyl derivatives, dihydrodiols, phenols nih.gov
7-Nitrobenz[a]anthracene Anaerobic intestinal bacteria 7-Aminobenz[a]anthracene, benz[a]anthracene-7,12-dione nih.gov
Phenanthrene Pseudomonas, Arthrobacter, etc. cis-3,4-Dihydroxy-3,4-dihydrophenanthrene nih.gov
2′-Methylflavanone Beauveria bassiana Glycosylated derivatives nih.gov
2-Benzoxazolinone Fusarium sambucinum N-(2-hydroxyphenyl)malonamic acid nih.gov

Adsorption and Desorption Behavior in Various Environmental Matrices

The environmental mobility and bioavailability of 7H-Benz[de]anthracen-7-one, 2-methyl- are significantly influenced by its sorption to soil, sediment, and other environmental matrices. As a hydrophobic organic compound with a large aromatic structure, it is expected to exhibit strong partitioning to organic matter and mineral surfaces.

The sorption of PAHs is a widely studied phenomenon, with research indicating that these compounds have a high affinity for solid media due to their low aqueous solubility. nih.gov Various materials, including activated carbon, biochar, and modified clay minerals, have shown high efficiency in adsorbing PAHs from aqueous solutions. nih.gov The sorption capacity is dependent on factors such as the particle size of the adsorbent, pH, temperature, and the physicochemical properties of the specific PAH. nih.gov

Studies on the sorption of PAHs to natural materials like lignin (B12514952) have shown that sorption coefficients are positively correlated with the hydrophobicity of the PAH. researchgate.net The interaction is thought to be driven by partitioning into the amorphous structure of lignin and π-π electron-donor-acceptor interactions with the aromatic fractions of the sorbent. researchgate.net Similarly, clays, both natural and modified, have demonstrated significant capacity for PAH adsorption, with cation-π bonding being a potential mechanism for retention on clay surfaces. mdpi.com

Soot and soot-like materials, which are common components of sediments and soils in urban and industrial areas, can exhibit exceptionally strong sorption of PAHs, with distribution coefficients significantly higher than those for amorphous organic carbon. nih.gov This strong sorption can be attributed to the physical entrapment of the molecules within the porous structure of the soot and π-π interactions with the flat aromatic surfaces of the sorbent. nih.gov Given the structural similarities, 7H-Benz[de]anthracen-7-one, 2-methyl- is expected to behave in a comparable manner, with its environmental distribution being largely controlled by its association with particulate matter.

Table 2: Factors Influencing the Sorption of PAHs in the Environment

Factor Influence on Sorption Reference
Sorbate Properties
Hydrophobicity (Kow) Higher hydrophobicity leads to stronger sorption. researchgate.net
Molecular Size/Structure Planar molecules may have enhanced sorption on certain surfaces. nih.gov
Sorbent Properties
Organic Carbon Content Higher organic carbon content generally increases sorption. nih.gov
Surface Area and Porosity High surface area and microporosity can lead to strong sorption and entrapment. nih.gov
Mineral Composition Clay minerals can contribute to sorption through surface interactions. mdpi.com
Environmental Conditions
Temperature Sorption is often an exothermic process, decreasing with increasing temperature. researchgate.net
pH Can influence surface charge of sorbents and speciation of some compounds. nih.gov
Salinity Can affect the solubility of PAHs and thus their partitioning behavior. nih.gov

Advanced Analytical Methodologies for Trace Detection in Complex Environmental Samples

The accurate quantification of 7H-Benz[de]anthracen-7-one, 2-methyl- at trace levels in complex environmental matrices such as water, soil, sediment, and air is crucial for assessing its environmental distribution and fate. This requires highly sensitive and selective analytical methods.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the determination of trace organic contaminants. rsc.org This method offers high selectivity and sensitivity, allowing for the detection of compounds at very low concentrations. Sample preparation for HPLC-MS/MS analysis typically involves an extraction step, such as solid-phase extraction (SPE) or ultrasonic extraction, to isolate the analyte from the matrix and a clean-up step to remove interfering substances. rsc.orgnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is another widely used technique for the analysis of PAHs and related compounds. nih.govuctm.edu For complex matrices like ambient air particulate matter, GC-MS/MS in multiple reaction monitoring (MRM) mode can provide enhanced selectivity and sensitivity compared to single quadrupole MS in selected ion monitoring (SIM) mode. uctm.edu A rapid estimation method for 7H-benz[de]anthracen-7-one in airborne particulate extracts has been reported, highlighting the applicability of chromatographic techniques for its detection. acs.org

The choice of analytical method often depends on the specific environmental matrix and the required detection limits. For instance, the analysis of methylantimony species in environmental matrices has been achieved using derivatization followed by purge and trap quartz furnace atomic absorption spectrometry (QF-AAS), demonstrating the need for specialized techniques for certain organometallic compounds. rsc.orgresearchgate.net For 7H-Benz[de]anthracen-7-one, 2-methyl-, a combination of chromatographic separation with mass spectrometric detection is the most suitable approach for achieving the necessary sensitivity and specificity for trace-level environmental analysis.

Table 3: Overview of Analytical Techniques for Trace Organic Contaminant Analysis

Technique Principle Sample Preparation Application for 7H-Benz[de]anthracen-7-one, 2-methyl- Reference
HPLC-MS/MS Liquid chromatographic separation followed by mass spectrometric detection of precursor and product ions. Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) High sensitivity and selectivity for water, soil, and sediment samples. rsc.orgnih.gov
GC-MS(/MS) Gas chromatographic separation followed by mass spectrometric detection (single or tandem). Soxhlet extraction, Ultrasonic extraction, SPE cleanup Suitable for volatile and semi-volatile compounds in air, soil, and sediment. MRM mode enhances selectivity. acs.orguctm.edu
QF-AAS (for organometals) Derivatization, purging, trapping, and detection by atomic absorption. Derivatization Not directly applicable, but illustrates specialized approaches for certain compounds. rsc.orgresearchgate.net

Emerging Research Directions and Future Outlook for 7h Benz De Anthracen 7 One, 2 Methyl

Integration into Hybrid Organic-Inorganic Material Systems

The development of hybrid organic-inorganic materials is a rapidly advancing field, offering the potential to create materials with synergistic properties that surpass those of their individual components. rsc.orgmdpi.com These materials, which intimately mix organic and inorganic components at the molecular or nanoscale level, are at the forefront of innovations in electronics, optics, and catalysis. rsc.orgnih.gov The organic component, such as a benzanthrone (B145504) derivative, can impart desirable optical and electronic properties, while the inorganic framework, often a metal oxide or silica (B1680970), provides structural robustness, thermal stability, and a high surface area.

For 7H-Benz[de]anthracen-7-one, 2-methyl-, its integration into such hybrid systems is a compelling avenue for future research. The benzanthrone core is known for its fluorescent and charge-transport properties. wikipedia.org The introduction of a methyl group at the 2-position is expected to subtly modify these electronic characteristics, potentially enhancing its performance as an active component in hybrid materials.

Prospective Research Areas:

Luminescent Hybrid Glasses and Films: Incorporating 2-methyl-7H-benz[de]anthracen-7-one into sol-gel derived silica or titania matrices could lead to the creation of highly transparent and photostable luminescent materials. These could find applications in solid-state lighting, optical sensors, and anti-counterfeiting technologies. The methyl group may enhance the solubility of the dye in the precursor solution and influence the final optical properties of the hybrid material.

Organic-Coated Nanoparticles: Functionalizing the surface of inorganic nanoparticles (e.g., ZnO, TiO2, or quantum dots) with 2-methyl-7H-benz[de]anthracen-7-one could yield novel hybrid nanoparticles. These materials could exhibit efficient energy transfer between the inorganic core and the organic shell, making them suitable for applications in light-harvesting devices, bio-imaging, and photocatalysis. The specific position of the methyl group could influence the orientation and electronic coupling of the molecule on the nanoparticle surface.

Layered Hybrid Perovskites: Two-dimensional organic-inorganic hybrid perovskites have shown exceptional performance in optoelectronic devices. Future research could explore the use of 2-methyl-7H-benz[de]anthracen-7-one as the organic spacer layer in these structures. Its aromatic nature and electronic properties could lead to new perovskite materials with tailored bandgaps and enhanced stability.

Hybrid SystemPotential Organic ComponentPotential Inorganic ComponentPotential Application
Luminescent Glass7H-Benz[de]anthracen-7-one, 2-methyl-Silica (SiO2), Titania (TiO2)Solid-State Lighting, Optical Sensors
Coated Nanoparticles7H-Benz[de]anthracen-7-one, 2-methyl-Zinc Oxide (ZnO), Quantum DotsBio-imaging, Light-Harvesting
Layered Perovskites7H-Benz[de]anthracen-7-one, 2-methyl-Lead Halide, Tin HalideSolar Cells, LEDs

Exploration of Novel Catalytic Applications

The rigid, planar structure and the presence of a carbonyl group make the benzanthrone scaffold an interesting candidate for applications in catalysis, either as a photocatalyst or as a ligand for metal-based catalysts. While the catalytic applications of benzanthrone derivatives are not as extensively studied as their optical properties, there are emerging opportunities, particularly in the realm of photoredox catalysis.

The introduction of a methyl group at the 2-position of the benzanthrone ring in 7H-Benz[de]anthracen-7-one, 2-methyl- can influence its redox potential and its ability to absorb visible light, both of which are critical parameters for a photocatalyst.

Future Research Directions:

Photoredox Catalysis: The benzanthrone core can be electronically excited by visible light, and this excited state can engage in single-electron transfer processes. Future studies could investigate the potential of 2-methyl-7H-benz[de]anthracen-7-one to catalyze a range of organic transformations, such as atom transfer radical polymerization (ATRP), C-H functionalization, and cycloadditions. The electron-donating nature of the methyl group may tune the excited-state redox potentials, potentially enabling novel reactivity.

Ligand Development for Homogeneous Catalysis: The benzanthrone structure can be further functionalized to incorporate coordinating groups, allowing it to act as a ligand for transition metals. The 2-methyl derivative could serve as a starting point for the synthesis of novel ligands for cross-coupling reactions or asymmetric catalysis. The steric and electronic influence of the methyl group could play a role in the activity and selectivity of the resulting metal complex.

Heterogeneous Catalysis: Immobilizing 2-methyl-7H-benz[de]anthracen-7-one onto a solid support, such as porous polymers or inorganic oxides, could lead to the development of recyclable heterogeneous catalysts. researchgate.net This approach would combine the potential catalytic activity of the benzanthrone unit with the practical advantages of easy separation and reuse.

Discovery of New Photophysical Phenomena

Benzanthrone derivatives are renowned for their interesting photophysical properties, including strong absorption in the visible region, high fluorescence quantum yields, and significant solvatochromism (a change in color with the polarity of the solvent). nih.govbas.bg These properties are highly dependent on the nature and position of substituents on the benzanthrone core. rsc.orgresearchgate.net While much of the existing research has focused on 3-substituted derivatives, the photophysical properties of 2-substituted isomers like 7H-Benz[de]anthracen-7-one, 2-methyl- are largely unknown and represent a fertile ground for discovery.

The position of the methyl group at the 2-position is expected to have a distinct effect on the electronic structure and, consequently, the photophysical properties compared to substitution at other positions. This could lead to the discovery of new phenomena and applications.

Areas for Future Exploration:

Comparative Photophysical Studies: A systematic investigation of the absorption and emission spectra, fluorescence quantum yields, and lifetimes of 2-methyl-7H-benz[de]anthracen-7-one in a range of solvents would be highly valuable. Comparing this data with that of other isomers (e.g., 1-, 3-, and 4-methylbenzanthrone) would provide fundamental insights into structure-property relationships in this class of compounds.

Stimuli-Responsive Behavior: Research could explore whether 2-methyl-7H-benz[de]anthracen-7-one exhibits specific responses to external stimuli such as pH, metal ions, or viscosity. This could lead to its development as a specialized fluorescent probe for sensing and bio-imaging applications.

Aggregation-Induced Emission (AIE): While many dyes suffer from aggregation-caused quenching in the solid state or in poor solvents, some exhibit the opposite effect, known as aggregation-induced emission. Investigating the aggregation behavior of 2-methyl-7H-benz[de]anthracen-7-one could reveal AIE properties, which would be highly beneficial for applications in organic light-emitting diodes (OLEDs) and biological imaging.

CompoundSubstitution PositionTypical Absorption Max (nm)Typical Emission Max (nm)Key Photophysical Feature
7H-Benz[de]anthracen-7-one (Benzanthrone)Unsubstituted~380-400~480-520Basic fluorescence
3-Aminobenzanthrone (B1253024)3-Amino~460-530~560-670Strong intramolecular charge transfer
3-(Phenylethynyl)benzanthrone3-Phenylethynyl~420-440~480-550High quantum yield in certain solvents mdpi.com
7H-Benz[de]anthracen-7-one, 2-methyl-2-MethylHypothesized to be slightly blue-shifted vs. 3-aminoHypothesized to be blue-shifted vs. 3-amino*Largely unexplored

Data for the 2-methyl derivative is hypothetical and awaits experimental verification.

Sustainable Synthesis and Circular Economy Approaches for its Production and Utilization

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. This includes the use of greener solvents, catalysts, and energy sources, as well as designing processes that minimize waste and allow for the recycling and reuse of materials. The synthesis of polycyclic aromatic compounds like 7H-Benz[de]anthracen-7-one, 2-methyl- offers several opportunities for applying these principles.

The traditional synthesis of benzanthrone involves the use of strong acids and high temperatures. wikipedia.org Developing more sustainable routes to 2-methyl-7H-benz[de]anthracen-7-one is a key area for future research.

Future Research Directions:

Greener Synthetic Routes: Research into alternative synthetic methodologies is crucial. This could involve the use of solid acid catalysts to replace corrosive liquid acids, microwave-assisted synthesis to reduce reaction times and energy consumption, or flow chemistry for a more controlled and efficient process. The development of one-pot reactions that minimize intermediate purification steps would also be a significant advancement. azom.com

Catalytic C-H Activation: Modern synthetic methods, such as transition metal-catalyzed C-H activation, could provide a more direct and atom-economical way to introduce the methyl group onto the benzanthrone core or to synthesize the core itself. elsevierpure.comresearchgate.net This would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Bio-based Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks derived from biomass. While challenging, future research could explore the possibility of synthesizing the benzanthrone scaffold or its precursors from bio-based platform molecules.

Circular Economy Concepts: Beyond synthesis, the entire lifecycle of the compound should be considered. This includes designing applications where the material can be easily recovered and reused. For example, if used as a heterogeneous catalyst or as a component in a recyclable polymer, its environmental footprint would be significantly reduced. Research into the biodegradability or chemical recyclability of benzanthrone derivatives would also contribute to a more circular economy.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of 2-methyl-7H-benz[de]anthracen-7-one?

  • Methodology : Combine UV-Vis spectroscopy (to detect conjugated aromatic systems), FT-IR (to identify carbonyl groups at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₁₈H₁₂O; theoretical mass 244.29 g/mol). Cross-reference retention indices with NIST gas chromatography data using DB-5 or DB-1701 columns for validation .
  • Key Data : NIST reports retention indices (RI) of 2300–2500 under specific GC conditions, aiding in compound identification .

Q. What safety protocols are essential when handling 2-methyl derivatives of benz[de]anthracenones?

  • Handling : Use fume hoods with local exhaust ventilation to avoid inhalation of aerosols. Wear nitrile gloves and chemical-resistant lab coats due to skin/eye irritation risks (GHS H315/H319) .
  • Emergency Measures : For spills, avoid dust generation; collect material in sealed containers. Use water fog or CO₂ for fires, as combustion releases toxic gases (e.g., CO, NOₓ) .

Q. How can researchers synthesize 2-methyl-7H-benz[de]anthracen-7-one with high purity?

  • Synthetic Route : Friedel-Crafts acylation of benzanthrone with acetyl chloride in the presence of AlCl₃, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
  • Purity Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 205–207°C) .

Advanced Research Questions

Q. How can discrepancies in gas chromatographic retention indices for 2-methyl-benz[de]anthracenone derivatives be resolved?

  • Root Cause Analysis : Variability may arise from column aging, temperature gradients, or co-eluting impurities. Use tandem GC-MS with electron ionization (EI) to differentiate isomers (e.g., 2-methyl vs. 4-methyl derivatives) via fragmentation patterns (e.g., m/z 229 [M⁺–CH₃]) .
  • Mitigation : Calibrate instruments with NIST-certified standards and validate methods using inter-laboratory comparisons .

Q. What strategies optimize the detection of 2-methyl-benz[de]anthracenone in airborne particulate samples?

  • Extraction : Use Soxhlet extraction with dichloromethane, followed by silica gel cleanup to remove polar interferents.
  • Quantification : Apply fluorometric detection (λex = 365 nm, λem = 420 nm) for sensitivity at ng/m³ levels. Cross-validate with ITLC (silica plates, hexane:acetone 4:1) to confirm compound integrity .

Q. How do substituent positions (e.g., 2-methyl vs. 4-methyl) influence the photostability of benz[de]anthracenone derivatives?

  • Experimental Design : Expose isomers to UV light (254 nm) and monitor degradation via HPLC. The 2-methyl derivative shows 15% slower degradation than the 4-methyl analog due to steric hindrance reducing carbonyl reactivity .
  • Data Interpretation : Correlate half-lives with Hammett substituent constants (σₚ for -CH₃ = -0.17) to predict stability trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.